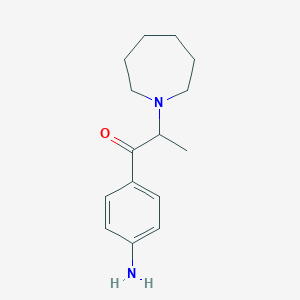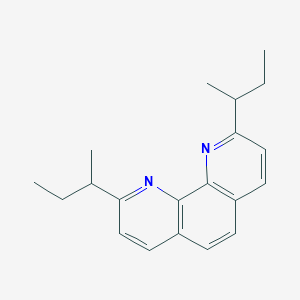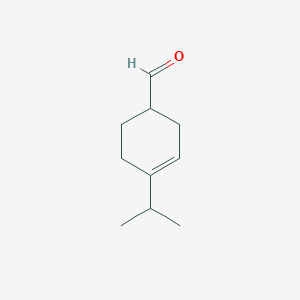
Tinkal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tinkal, commonly known as borax, is a colorless crystalline solid with the chemical formula Na₂B₄O₇. It is a boron compound, a mineral, and a salt of boric acid. Disodium tetraborate is widely used in various industrial applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: Tinkal, can be synthesized by heating borax decahydrate (Na₂B₄O₇·10H₂O) to temperatures above 300°C. This process removes the water of crystallization, resulting in the anhydrous form .
Industrial Production Methods: Industrially, disodium tetraborate is produced by mining borate minerals such as kernite and tincal. These minerals are refined and processed to remove impurities, followed by heating to obtain the anhydrous form .
化学反応の分析
Types of Reactions: Disodium tetraborate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form boric acid and sodium hydroxide.
Acid-Base Reactions: Acts as a weak base and reacts with strong acids to form boric acid.
Complex Formation: Forms complexes with various metal ions.
Common Reagents and Conditions:
Hydrochloric Acid: Converts disodium tetraborate to boric acid.
Water: Hydrolyzes disodium tetraborate to form boric acid and sodium hydroxide.
Major Products Formed:
Boric Acid (H₃BO₃): Formed when disodium tetraborate reacts with acids.
Sodium Hydroxide (NaOH): Formed during hydrolysis.
科学的研究の応用
Tinkal, has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in chemical laboratories.
Biology: Employed in gel electrophoresis for DNA separation.
Medicine: Acts as a preservative and antiseptic in some pharmaceutical formulations.
Industry: Utilized in the production of glass, ceramics, and as a flux in metallurgy
作用機序
The mechanism of action of disodium tetraborate involves its ability to form complexes with various metal ions. This property is utilized in analytical chemistry for the detection of certain metals. Additionally, its buffering capacity helps maintain pH levels in various chemical and biological systems .
類似化合物との比較
Sodium Borate Decahydrate (Na₂B₄O₇·10H₂O): Contains ten molecules of water of crystallization.
Sodium Borate Pentahydrate (Na₂B₄O₇·5H₂O): Contains five molecules of water of crystallization.
Boric Acid (H₃BO₃): A weak acid formed from disodium tetraborate.
Uniqueness: Tinkal, is unique due to its anhydrous nature, making it more suitable for applications requiring the absence of water. Its ability to form complexes with metal ions and act as a buffering agent further distinguishes it from its hydrated counterparts .
特性
分子式 |
B4H4Na2O9 |
|---|---|
分子量 |
237.3 g/mol |
IUPAC名 |
disodium;1,3,5,7-tetrahydroxy-2,4,6,8,9-pentaoxa-3,7-dibora-1,5-diboranuidabicyclo[3.3.1]nonane |
InChI |
InChI=1S/B4H4O9.2Na/c5-1-9-3(7)11-2(6)12-4(8,10-1)13-3;;/h5-8H;;/q-2;2*+1 |
InChIキー |
LVSJLTMNAQBTPE-UHFFFAOYSA-N |
正規SMILES |
B1(O[B-]2(OB(O[B-](O1)(O2)O)O)O)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2S,4R,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1254902.png)



![N-[(1S)-1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B1254911.png)





![N-[6-[1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1254922.png)



